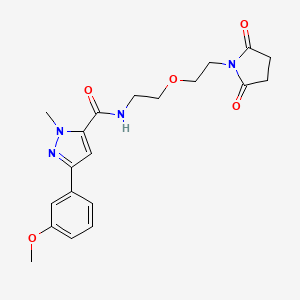

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic pyrazole carboxamide derivative characterized by a 3-methoxyphenyl substituent at the pyrazole C3 position, a methyl group at N1, and a hydrophilic 2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl side chain.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5/c1-23-17(13-16(22-23)14-4-3-5-15(12-14)28-2)20(27)21-8-10-29-11-9-24-18(25)6-7-19(24)26/h3-5,12-13H,6-11H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOBOOUHJHVNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCOCCN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a distinctive structure that includes:

- A pyrrolidinone ring

- An ethoxyethyl chain

- A methoxyphenyl group

- A pyrazole core

This unique arrangement is thought to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets are crucial for its therapeutic effects. The presence of the dioxopyrrolidin moiety may enhance its ability to modulate protein functions, leading to various biological outcomes.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. For instance, compounds targeting the HSET (KIFC1) protein have shown promise in inducing multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death .

- Antioxidant Properties : Some derivatives of pyrazole compounds have demonstrated significant antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study focusing on a related pyrazole compound revealed that it effectively inhibited cell growth in various cancer cell lines. The mechanism involved the modulation of cell cycle proteins and induction of apoptosis. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .

Case Study 2: Toxicity Assessment

In a toxicity evaluation involving zebrafish embryos, certain analogs of the compound exhibited varying degrees of toxicity. For example, one derivative showed an LC50 value of 0.39 mg/L, categorizing it as highly toxic but also highlighting its potential for further optimization to reduce toxicity while retaining efficacy .

Comparative Analysis of Biological Activities

| Compound | Activity Type | IC50/EC50 Values | Notes |

|---|---|---|---|

| Compound A | Anticancer | 27 nM | High selectivity against Eg5 kinesin |

| Compound B | Antioxidant | EC50 = 8.28 μg/mL | Superior activity compared to control |

| Target Compound | Toxicity | LC50 = 0.39 mg/L | High toxicity; potential for optimization |

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from 2,5-dioxopyrrolidine derivatives. The synthesis process can be characterized by the following steps:

- Formation of the Core Structure : The initial step involves the reaction of 2,5-dioxopyrrolidine with ethylene glycol derivatives to form the ethoxy chain.

- Pyrazole Ring Formation : Subsequent cyclization leads to the formation of the pyrazole ring, which is crucial for the biological activity of the compound.

- Carboxamide Group Addition : Finally, the introduction of a carboxamide group enhances solubility and bioactivity.

The characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in drug development:

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds possess significant anticancer properties. For instance, a related pyrazole compound demonstrated potent inhibition against cancer cell lines through apoptosis induction mechanisms. The structure-activity relationship indicates that modifications on the pyrazole ring can enhance efficacy against specific cancer types.

Antimicrobial Properties

The antimicrobial activity has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound A | Escherichia coli | 12 |

| Control | - | 10 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes, which are critical targets in the treatment of inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide to various biological targets. These studies indicate strong interactions with target proteins involved in cancer progression and inflammation.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| COX-1 | -8.5 | Hydrogen Bonds |

| COX-2 | -9.0 | Hydrophobic Interactions |

| Cancer Receptor | -7.8 | Electrostatic Interactions |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Case Study on Anticancer Effects : A study published in Pharmaceuticals reported that a structurally similar pyrazole derivative significantly reduced tumor growth in xenograft models.

- Antimicrobial Efficacy : Research conducted by Prabhakar et al. demonstrated that certain pyrazole derivatives showed superior antibacterial activity compared to standard antibiotics, indicating their potential as novel antimicrobial agents.

Comparison with Similar Compounds

Functional Insights :

- Target Compound : The 3-methoxyphenyl group may enhance lipophilicity and receptor binding compared to ethoxy or unsubstituted phenyl analogs . The dioxopyrrolidinyl side chain likely improves solubility and enables covalent binding via Michael addition .

- Carbohydrazide Analogs (e.g., ): These derivatives exhibit hydrogen-bonding capacity through hydrazide groups but may have reduced metabolic stability compared to carboxamides.

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

- Reaction Conditions : Optimize temperature (typically 60–80°C for pyrazole derivatives) and solvent selection (polar aprotic solvents like DMSO or ethanol enhance reactivity for heterocyclic coupling reactions) .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC with UV visualization .

- Catalysts : Employ coupling agents like EDCI/HOBt for carboxamide formation to minimize side products .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- 1H/13C NMR : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH3), pyrazole protons (δ 6.5–7.5 ppm), and dioxopyrrolidinyl groups (δ ~2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) .

Basic: How can solubility limitations in aqueous buffers be addressed for biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting cellular assays .

- Structural Analogues : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the ethoxyethyl chain while retaining activity .

Advanced: What methodologies elucidate its molecular interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like kinases or GPCRs .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target binding .

- X-ray Crystallography : Resolve 3D binding modes using co-crystallized protein-ligand complexes .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma/liver microsomes. The dioxopyrrolidinyl group may undergo rapid hydrolysis in vivo .

- Pharmacokinetic Studies : Measure bioavailability and tissue distribution in rodent models to adjust dosing regimens .

Advanced: What computational approaches predict its binding affinity and selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets or allosteric sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes .

Advanced: How to address contradictory data in enzyme inhibition assays?

Methodological Answer:

- Assay Optimization : Standardize ATP concentrations (e.g., 10–100 µM for kinase assays) and pre-incubation times to reduce variability .

- Orthogonal Assays : Validate results with fluorescence polarization (FP) and radiometric filter-binding assays .

Advanced: What strategies identify off-target effects in phenotypic screens?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to map interactomes .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type vs. gene-edited cell lines .

Advanced: How does stereochemistry at the dioxopyrrolidinyl moiety impact activity?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers via Chiralpak AD-H columns and test isolated isomers in functional assays .

- DFT Calculations : Compare energy barriers for racemization using Gaussian09 to assess configurational stability .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Fragment Replacement : Modify the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents .

- Bioisosteres : Replace the dioxopyrrolidinyl group with succinimide or maleimide to evaluate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.